molecular formula C4H5F3O3 B040096 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid CAS No. 114715-77-4

3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid

Cat. No. B040096
CAS RN: 114715-77-4
M. Wt: 158.08 g/mol
InChI Key: CTGJACFEVDCYMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid can be performed through various chemical procedures. One common method involves the preparation from 3,3,3-trifluoropropene in multiple steps, resulting in racemic mixtures that can be resolved into enantiomerically pure forms (CHIMIA, 1996). Additionally, microorganisms like Shinella sp. R-6 and Arthrobacter sp. S-2 have been utilized for the enantioselective hydrolysis of 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide to produce both enantiomers of the acid (Journal of Molecular Catalysis B-enzymatic, 2014).

Molecular Structure Analysis

The molecular structure of rac-3,3,3-Trifluoro-2-hydroxypropanoic acid, a close relative of the target compound, has been determined through crystallographic studies. It exhibits a specific O=C—C—O(H) torsion angle, and in its crystalline form, molecules are connected into sheets via O—H⋯O hydrogen bonds and C—H⋯O contacts (Acta Crystallographica Section E: Structure Reports Online, 2013).

Chemical Reactions and Properties

The compound exhibits various reactivities due to the presence of fluorine atoms, which significantly affect its chemical properties. For instance, its reactions with hydroxylamine and other nucleophiles have been explored to produce novel organic compounds, demonstrating its utility as a synthetic building block (Tetrahedron Letters, 2006).

Physical Properties Analysis

The physical properties of this compound and its derivatives are significantly influenced by the trifluoromethyl groups, which impact parameters such as solubility, density, and boiling/melting points. These properties are critical in the application of this compound in various fields, including materials science and pharmaceuticals. However, specific studies on these physical properties are not directly available but can be inferred based on its structural analogs and general chemical knowledge.

Chemical Properties Analysis

Chemical properties of this compound, such as acidity, reactivity towards nucleophiles, and stability under various conditions, are dictated by the presence of the fluorine atoms and the hydroxyl group. The acid’s reactivity and interactions with different chemical reagents provide insights into its behavior in chemical syntheses and potential applications in organic synthesis (Green Chemistry, 2011).

Scientific Research Applications

  • Intermediate in Synthesis of Polyfluoro Compounds

    Ethyl 2-ethoxy-3,3,3-trifluoro-2-hydroxy- and 3,3,3-trifluoro-2,2-dihydroxy-propionate, related to 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid, are useful intermediates in synthesizing polyfluoro compounds (Banks, Berry, & Moore, 1969).

  • Building Blocks in Synthetic Chemistry

    The compound's derivatives have been used in highly enantioselective synthesis processes, proving valuable as building blocks for synthetic chemistry (Jeulin et al., 2007).

  • Preparation of Related Compounds

    Improved laboratory-scale preparations of related compounds like methyl 3,3,3-trifluoropyruvate starting from hexafluoropropene-1,2-oxide have been developed, demonstrating its utility in producing various derivatives (Dolenský et al., 2002).

  • Chiral Synthetic Building Block

    It serves as a potential chiral synthetic building block, as shown in a method for preparing racemic 2-trifluoromethyl-3-hydroxypropionic acid (rac-1) from 3,3,3-trifluoropropene (1996).

  • Anti-inflammatory Activity

    Its derivatives exhibit significant anti-inflammatory activity and gastric tolerability, comparable to ibuprofen, without causing significant gastric lesions (Dilber et al., 2008).

  • Pharmaceutical Applications

    Bp-Ami, a thermostable and cobalt-dependent amidase, has been identified for the efficient synthesis of (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid for pharmaceutical applications (Wu et al., 2017).

  • Synthesis of Enantiopure Derivatives

    A one-pot method allows for the synthesis of enantiopure (R)-2-amino-3,3,3-trifluoro-2-methyl-N-phenylpropanamide derivatives, further illustrating its versatility in chemical synthesis (Li et al., 2013).

  • Biotransformation Studies

    Studies on biotransformation of related fluorinated compounds in animals have provided insights into metabolic pathways and potential applications in low global warming potential (GWP) refrigerants (Schuster et al., 2008; 2010).

  • Enzymatic Synthesis

    The heat-stable amidase from Klebsiella oxytoca accepts related trifluoro compounds as substrates, offering a new synthetic route to related compounds (Shaw & Naughton, 2004).

  • Enantiomer Preparation

    Both enantiomers of this compound can be prepared efficiently using specific bacterial strains, highlighting its potential in producing enantiomerically pure compounds (Fuhshuku et al., 2014).

Safety and Hazards

3,3,3-Trifluoro-2-hydroxy-2-methylpropionic Acid is classified as dangerous . It can cause severe skin burns and eye damage (H314), and it may be corrosive to metals (H290) . Safety measures include avoiding dust dispersion, washing hands and face thoroughly after handling, using a closed system if possible, and using corrosive resistant equipment .

properties

IUPAC Name

3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3O3/c1-3(10,2(8)9)4(5,6)7/h10H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTGJACFEVDCYMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70921475
Record name 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70921475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

374-35-6, 114715-77-4
Record name 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=374-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70921475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propanoic acid, 3,3,3-trifluoro-2-hydroxy-2-methyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.122.735
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 114715-77-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

(R/S)-2-Hydroxy-2-methyl-3,3,3-trifluoropropanoic acid was resolved according to the resolution method described in European Patent Application No. EP 524781 (described for the preparation of the (S)-(−)-acid) except that (1S,2R)-norephedrine was used in place of (1R,2S)-norephedrine or (S)-(−)-1-phenylethylamine to yield the title compound, [α]D20 +18.1° C. (c, 8.8 in MeOH); NMR analysis of the acid in the presence of (R)-(+)-1-phenylethylaine gave an enantiomerical purity of >98%. NMR (CDCl3): 1.27 (s, 3H) for the (R)-enantiomer, 1.21 (s, 3H) for the (S)-enantiomer.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
(1S,2R)-norephedrine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid
Reactant of Route 2
3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid
Reactant of Route 3
Reactant of Route 3
3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid
Reactant of Route 4
Reactant of Route 4
3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid
Reactant of Route 5
3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid
Reactant of Route 6
Reactant of Route 6
3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.